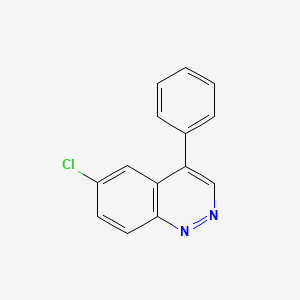![molecular formula C13H16N4O4 B14117429 tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a tert-butyl carbamate group, which is often used in medicinal chemistry to enhance the stability and bioavailability of drug candidates .
Métodos De Preparación
The synthesis of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves several steps:
Protection of the amine group: The amine group of the benzimidazole is protected using a tert-butyl carbamate group.
Nitration: The benzimidazole ring is nitrated to introduce the nitro group at the 7-position.
Alkylation: The benzimidazole is then alkylated with a suitable alkylating agent to introduce the methyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and nucleophiles such as amines or thiols (for substitution). Major products formed from these reactions include the corresponding amino derivative and various substituted benzimidazoles .
Aplicaciones Científicas De Investigación
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, such as DNA and proteins. This can lead to cell death, making it a potential anticancer and antimicrobial agent .
Comparación Con Compuestos Similares
tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability.
Propiedades
Fórmula molecular |
C13H16N4O4 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-nitro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N4O4/c1-13(2,3)21-12(18)14-7-10-15-8-5-4-6-9(17(19)20)11(8)16-10/h4-6H,7H2,1-3H3,(H,14,18)(H,15,16) |
Clave InChI |
XOTJUGYCTKBWHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



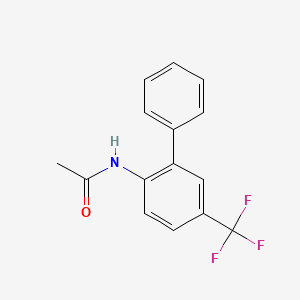
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
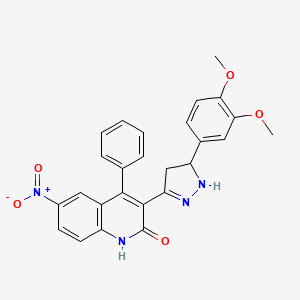

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
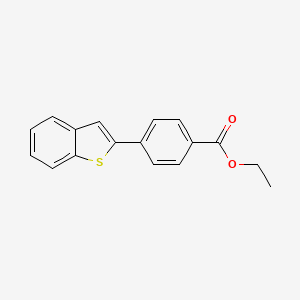
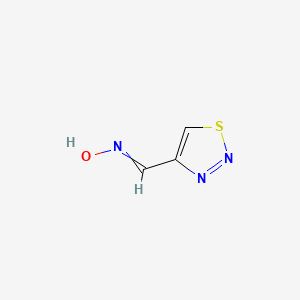
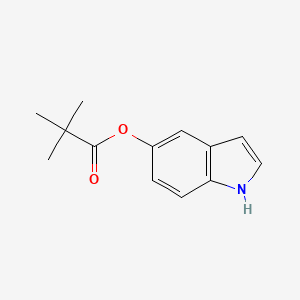
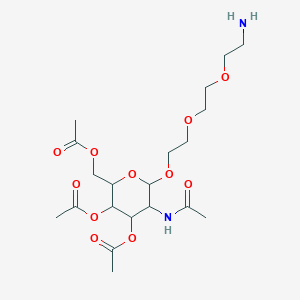
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
